methyl 7-chloro-4-methoxy-1H-indole-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 7-chloro-4-methoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-15-9-4-3-7(12)10-6(9)5-8(13-10)11(14)16-2/h3-5,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAPNIURSGGVGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301234885 | |
| Record name | Methyl 7-chloro-4-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301234885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187607-78-9 | |
| Record name | Methyl 7-chloro-4-methoxy-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187607-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 7-chloro-4-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301234885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of methyl 7-chloro-4-methoxy-1H-indole-2-carboxylate typically involves several steps. One common method includes the reaction of 7-chloroindole with methoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired ester. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Methyl 7-chloro-4-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
Scientific Research Applications
Methyl 7-chloro-4-methoxy-1H-indole-2-carboxylate has been investigated for various applications:
Chemistry
- Building Block: It serves as a critical building block in synthesizing more complex indole derivatives, which are essential in organic synthesis and material science.
Biology
- Antimicrobial Properties: Studies have indicated that derivatives of indole carboxylic acids exhibit antimicrobial activity, making this compound a candidate for developing new antimicrobial agents.
- Anticancer Activity: Research suggests potential anticancer properties, with mechanisms involving apoptosis induction in cancer cells.
Medicine
- Therapeutic Applications: The compound is being explored for its role in drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Case Study 1: Antimicrobial Activity
A study published in Journal of Antibiotics highlighted the antimicrobial efficacy of indole derivatives against various pathogens. This compound showed promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Research
In research conducted by the National Cancer Institute, this compound was evaluated for its cytotoxic effects on human cancer cell lines. The compound demonstrated significant inhibition of cell proliferation, prompting further investigation into its mechanism of action, which appears to involve modulation of cell cycle regulators.
Mechanism of Action
The mechanism of action of methyl 7-chloro-4-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Compound A : Methyl 4-methoxy-1H-indole-2-carboxylate (CAS 111258-23-2)
- Differences : Lacks the chloro group at position 6.
- Impact: The absence of the electron-withdrawing chloro group reduces electrophilic reactivity at the indole core.
Compound B : Ethyl 5-methoxyindole-2-carboxylate (CAS 4792-58-9)
- Differences :
- Methoxy at position 5 (vs. 4 in the target).
- Ethyl ester (vs. methyl ester).
- Position 5 methoxy may enhance π-stacking interactions in biological systems compared to position 4 .
Compound C : 7-Chloro-2-(methoxycarbonyl)-3-methyl-1H-indole-4-carboxylic acid (CAS 691362-87-5)
- Differences :
- Carboxylic acid at position 4 (vs. methoxy in the target).
- Methyl group at position 3.
- Impact :
Spectroscopic and Physical Properties
Biological Activity
Methyl 7-chloro-4-methoxy-1H-indole-2-carboxylate is a compound that belongs to the indole family, which is known for its diverse biological activities. This article delves into the biological activities associated with this compound, including its antimicrobial, antioxidant, and potential anticancer properties, supported by research findings and data tables.
Chemical Structure and Properties
This compound features a chloro group at the 7th position and a methoxy group at the 4th position of the indole ring. This unique structure contributes to its reactivity and biological activity. The indole framework is significant in medicinal chemistry due to its presence in various natural products and pharmaceuticals.
Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties against several bacterial and fungal strains. A study indicated varying degrees of activity against pathogens such as Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.98 μg/mL |
| Candida albicans | Not specified |
| Mycobacterium tuberculosis | Not specified |
Further studies are necessary to elucidate the mechanisms behind its antimicrobial action and to optimize its efficacy against resistant strains.
Antioxidant Activity
This compound has been investigated for its antioxidant activity , which is crucial for protecting cells from oxidative stress. Research indicates that this compound may act as a free radical scavenger, potentially contributing to cellular protection mechanisms.
Anticancer Potential
The compound's anticancer potential has also been a focus of research. Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including lung cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung Cancer) | 3.4 |
| H1299 (Lung Cancer) | 0.3 |
| Other Cancer Lines | Not specified |
Structure-Activity Relationship (SAR)
The biological activities of this compound can be attributed to its structural features. Modifications at various positions on the indole ring can significantly influence its biological properties. For example, substituents at the 6th or 5th positions can alter enzyme binding affinities and overall activity.
Table 3: Structure-Activity Relationship of Indole Derivatives
| Compound | Substituent Position | IC50 (μM) against IDO1 |
|---|---|---|
| Methyl 7-chloroindole | 7 | >100 |
| Methyl 6-chloroindole | 6 | >100 |
| Methyl 5-methoxyindole | 5 | <32.4 |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A recent study highlighted its effectiveness against MRSA strains, demonstrating a low MIC value, indicating strong antimicrobial potential.
- Antioxidant Study : Research indicated that this compound exhibited significant free radical scavenging activity, contributing to cellular protection against oxidative damage.
- Anticancer Study : Investigations into its anticancer properties revealed that it induces apoptosis in cancer cells through mitochondrial pathways, with specific emphasis on caspase activation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 7-chloro-4-methoxy-1H-indole-2-carboxylate, and how can reaction conditions be optimized?
- Methodology :
- Route 1 : Use a modified Fischer indole synthesis under acidic conditions (e.g., HCl/EtOH), monitoring reaction progress via HPLC. However, this method may yield competing products (e.g., chloro-substituted byproducts), necessitating careful control of stoichiometry and reaction time .
- Route 2 : Employ trifluoroboron ether (BF₃·Et₂O) as a catalyst in anhydrous conditions under nitrogen, followed by reflux in a polar aprotic solvent (e.g., ethylene glycol dimethyl ether). Post-reaction workup includes quenching with water, filtration, and recrystallization using acetonitrile/methanol (5:1) to isolate the product .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Monitor reaction progress and quantify impurities using a C18 column with a methanol/water mobile phase .
- X-ray Crystallography : Resolve crystal structure to confirm substituent positions and hydrogen-bonding patterns, particularly for analogs with methoxy and chloro groups .
- NMR/FT-IR : Assign peaks for methoxy (δ ~3.8–4.0 ppm in ¹H NMR), ester carbonyl (~1700 cm⁻¹ in IR), and indole NH (~3400 cm⁻¹) .
Q. What are the stability and storage requirements for this compound?
- Stability : The compound is stable under inert atmospheres (N₂/Ar) at –20°C. Avoid exposure to moisture, light, and strong acids/bases to prevent ester hydrolysis or demethylation .
- Handling : Use PPE (nitrile gloves, P95 respirators) and fume hoods to mitigate risks of respiratory or dermal irritation .
Advanced Research Questions
Q. How can researchers address contradictory data in synthetic yields or byproduct formation?
- Case Study : In Fischer indole synthesis, ethyl 7-methoxyindole-2-carboxylate (normal product) and ethyl 6-chloroindole-2-carboxylate (abnormal product) may co-form due to competing electrophilic substitution pathways.
- Resolution :
- Mechanistic Analysis : Use DFT calculations to model reaction pathways and identify transition states favoring the 7-chloro-4-methoxy product.
- Condition Screening : Test alternative catalysts (e.g., ZnCl₂ vs. BF₃) or solvents (e.g., DMF vs. EtOH) to suppress byproduct formation .
Q. What strategies are effective for evaluating the biological activity of this compound?
- Assay Design :
- In Vitro Screening : Test antitumor activity against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, referencing indole derivatives with known cytotoxicity .
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., replace methoxy with ethoxy or chloro with bromo) to assess impact on bioactivity .
Q. How can computational methods aid in predicting reactivity or binding modes?
- Tools :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., tubulin for antitumor indole derivatives) .
- ADMET Prediction : Employ SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .
Q. What advanced techniques resolve ambiguities in spectral data for structurally similar analogs?
- Case Example : Overlapping signals in ¹H NMR for methoxy and ester groups.
- Solutions :
- 2D NMR (HSQC, HMBC) : Correlate methoxy protons with quaternary carbons to confirm substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Data Contradictions and Troubleshooting
- Synthetic Yield Discrepancies : Variations in reported yields (e.g., 65% in vs. lower yields in ) may stem from differences in reagent purity or reaction scale. Validate protocols with internal controls.
- Safety Data Gaps : While acute toxicity is classified as Category 4 (oral), full toxicological profiles (e.g., chronic exposure) are absent. Conduct in vivo studies using OECD guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
